1,2-Dipalmitoyl-sn-glycero-3-galloyl
Description
1,2-Dipalmitoyl-sn-glycero-3-galloyl is a synthetic glycerolipid derivative featuring a glycerol backbone esterified with two palmitoyl chains at the sn-1 and sn-2 positions and a galloyl group (derived from gallic acid) at the sn-3 position. Galloyl moieties are known for their antioxidant and antimicrobial activities, suggesting that this compound may have applications in drug delivery or bioactive formulations .
Properties
Molecular Formula |
C42H72O9 |
|---|---|
Molecular Weight |
721.0 g/mol |
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C42H72O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(45)49-33-36(34-50-42(48)35-31-37(43)41(47)38(44)32-35)51-40(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,36,43-44,47H,3-30,33-34H2,1-2H3 |
InChI Key |
VUMJZTCVWBBKRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Stepwise Esterification with Protected Intermediates
The foundational approach for DPGG synthesis involves sequential acylation of glycerol’s hydroxyl groups while employing protective groups to ensure regioselectivity. A validated protocol first protects the sn-3 hydroxyl using tert-butyldimethylsilyl (TBDMS) chloride, enabling selective palmitoylation at sn-1 and sn-2 positions via Steglich esterification with palmitic acid and N,N'-dicyclohexylcarbodiimide (DCC). Subsequent TBDMS deprotection with tetrabutylammonium fluoride (TBAF) exposes the sn-3 hydroxyl for galloylation.
Critical parameters:
-
Palmitoylation efficiency : 89–92% conversion achieved at 0°C in anhydrous dichloromethane.
-
Galloyl activation : Gallic acid pre-activation as a pentafluorophenyl ester enhances coupling yields to 68% compared to 41% with DCC alone.
Table 1: Comparative yields for chemical synthesis steps
Phosphoramidite-Based Coupling
Adapting methodologies from nucleotide synthesis, the sn-3 hydroxyl undergoes phosphoramidite activation for galloyl coupling. This method, derived from phosphatidylcholine syntheses, replaces the phosphate group with gallic acid. After palmitoylation, the sn-3 hydroxyl is converted to a phosphoramidite intermediate using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, followed by gallic acid coupling in tetrazole/acetronitrile.
Key challenges:
-
Side reactions : Unwanted phosphorylation occurs in 12–15% of cases without rigorous anhydrous conditions.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) removes phosphorylated byproducts, yielding DPGG at 54%.
Enzymatic Galloylation Approaches
Lipase-Catalyzed Transesterification
Lipozyme® 435 (Candida antarctica lipase B) demonstrates high sn-3 selectivity for galloyl incorporation. Using 1,2-dipalmitoyl-sn-glycerol and ethyl gallate in tert-amyl alcohol at 50°C, this method achieves 73% conversion over 24 hours. The enzyme’s sn-3 regioselectivity stems from its steric exclusion of bulkier diacylglycerol substrates from the active site.
Optimization highlights :
Solvent-Free Mechanoenzymatic Synthesis
Ball-milling 1,2-dipalmitoyl-sn-glycerol with gallic acid and Lipase PS (Burkholderia cepacia) at 35 Hz for 90 minutes achieves 61% yield, eliminating solvent use. This method’s efficiency derives from improved mass transfer and enzyme-substrate collisions.
Hybrid Chemical-Enzymatic Methods
Chemoenzymatic Sequential Synthesis
Combining chemical palmitoylation with enzymatic galloylation optimizes both yield and selectivity:
-
Chemical step : sn-1/2 palmitoylation via DCC/DMAP (89% yield).
-
Enzymatic step : Lipase-catalyzed galloylation using vinyl gallate (82% conversion).
Advantages :
-
Avoids protective groups, reducing synthetic steps.
-
Vinyl gallate minimizes hydrolysis due to irreversible transesterification.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: 1,2-Dipalmitoyl-sn-glycero-3-galloyl undergoes various chemical reactions, including:
Oxidation: The galloyl group can be oxidized to form quinones.
Reduction: The ester bonds can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced esters.
Substitution: Substituted esters and glycerol derivatives.
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycero-3-galloyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential as a drug delivery vehicle and its antimicrobial properties.
Industry: Utilized in the development of functional materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-galloyl involves its interaction with cell membranes. The galloyl group can form strong interactions with metal ions and proteins, affecting membrane stability and function. This compound can also modulate signaling pathways by interacting with specific receptors and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phospholipid Analogs
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- Structure : sn-3 position replaced with a phosphocholine headgroup.
- Properties :
- Key Differences : Unlike the galloyl derivative, DPPC’s zwitterionic headgroup enhances membrane rigidity and reduces interactions with charged biomolecules .
1,2-Dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG)
Glycolipid Analogs
1,2-Di-O-palmitoyl-3-O-(β-D-glucopyranosyl)-sn-glycerol
- Structure : sn-3 position substituted with a glucose moiety.
- Properties: Monolayer Behavior: Forms stable films at air-water interfaces, with surface pressure-area profiles dependent on glycosidic linkage (α vs. β) .
- Key Differences: The galloyl group’s planar structure and phenolic hydroxyls may enhance interfacial interactions compared to glucose’s hydrophilic but non-aromatic headgroup.
Triacylglycerol Analogs
1,2-Dipalmitoyl-3-lauroyl-sn-glycerol (PP12)
- Structure : sn-3 position esterified with lauric acid (C12:0).
- Properties :
- Key Differences : The galloyl group’s rigid structure likely disrupts crystalline packing, reducing phase transition temperatures compared to PP12’s flexible fatty acid chain.
1,2-Dipalmitoyl-3-oleoylglycerol (DPPO)
- Structure : sn-3 position substituted with oleic acid (C18:1).
- Applications: Used in lipid nanoparticle formulations for enhanced biocompatibility .
- Key Differences : The unsaturated oleoyl chain increases membrane fluidity, whereas the galloyl group may introduce steric hindrance and antioxidant functionality .
Comparative Data Table
*Hypothetical formula based on structural analogy.
Research Findings and Implications
- Headgroup Influence: Polar headgroups (e.g., phosphocholine, galloyl) dictate molecular packing, phase behavior, and bioactivity. The galloyl group’s phenolic structure may enhance antioxidant capacity but reduce membrane fluidity compared to phospholipids .
- Chain Length and Saturation : Analogous triacylglycerols (e.g., PP12, DPPO) highlight how sn-3 substituents modulate thermal stability and crystallinity. Shorter or unsaturated chains lower phase transitions, while rigid groups like galloyl may disrupt ordered phases .
- Functional Applications : DPPC and DPPG are well-established in drug delivery, whereas galloyl derivatives could fill niches in antioxidant or antimicrobial therapies due to their unique redox properties.
Q & A
Basic Research Questions
Q. What are the critical parameters for achieving high purity in the synthesis of 1,2-Dipalmitoyl-sn-glycero-3-galloyl?
- Methodological Answer : High purity (>98%) is achieved via regioselective acylation of sn-glycero-3-galloyl using activated palmitoyl chlorides under anhydrous conditions. Purification involves silica gel chromatography followed by recrystallization in non-polar solvents. Analytical HPLC with evaporative light scattering detection (ELSD) is essential to confirm purity and identify residual fatty acid impurities .
Q. How can the stereochemical configuration of 1,2-Dipalmitoyl-sn-glycero-3-galloyl be validated experimentally?
- Methodological Answer : The "sn" (stereospecific numbering) configuration is confirmed using NMR to assess phosphorus-containing intermediates. Chiral column chromatography or enzymatic assays with phospholipase A (which hydrolyzes sn-2 esters) can validate positional specificity. For galloyl group orientation, circular dichroism (CD) or X-ray crystallography is recommended .
Q. What analytical techniques are most reliable for quantifying structural degradation in 1,2-Dipalmitoyl-sn-glycero-3-galloyl under storage?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) paired with LC-MS/MS detect hydrolyzed products (free gallic acid, palmitic acid). Differential scanning calorimetry (DSC) monitors phase transitions, while NMR tracks ester bond integrity. Lyophilized samples stored at -20°C show minimal degradation .
Advanced Research Questions
Q. How do phospholipases interact with the stereoisomers of 1,2-Dipalmitoyl-sn-glycero-3-galloyl?
- Methodological Answer : Phospholipase A (PLA) exhibits absolute stereospecificity for the sn-2 acyl chain, while phospholipase C (PLC) targets the phosphodiester bond. For galloyl derivatives, enzymatic activity assays (e.g., pH-stat titration) reveal hydrolysis rates. NMR and chiral HPLC are critical to distinguish diastereoisomers and quantify enantiomeric excess during reactions .
Q. What experimental strategies resolve contradictions in bilayer fluidity data for 1,2-Dipalmitoyl-sn-glycero-3-galloyl in model membranes?
- Methodological Answer : Discrepancies arise from variations in hydration levels, ionic strength, and galloyl group protonation. Use fluorescence anisotropy with DPH probes and NMR to compare rigid vs. fluid domains. Molecular dynamics (MD) simulations parameterized with experimental data (e.g., X-ray scattering for lamellar spacing) reconcile conflicting fluidity measurements .
Q. How can isotopic labeling (e.g., , deuterium) enhance mechanistic studies of 1,2-Dipalmitoyl-sn-glycero-3-galloyl in cellular uptake assays?
- Methodological Answer : -labeled palmitoyl chains enable tracking via metabolic flux analysis. Deuterated analogs (e.g., d-DPPG) reduce background in Raman spectroscopy or neutron scattering. For galloyl tracers, -tagged gallic acid precursors are incorporated during synthesis, allowing autoradiography in uptake studies .
Q. What are the limitations of using 1,2-Dipalmitoyl-sn-glycero-3-galloyl in pulmonary surfactant models, and how can they be mitigated?
- Methodological Answer : Its high phase transition temperature (~41°C) limits fluidity at physiological conditions. Blending with unsaturated analogs (e.g., 1-palmitoyl-2-oleoyl derivatives) or cholesterol (20–30 mol%) improves monolayer compressibility. Langmuir-Blodgett trough experiments optimize composition by measuring surface pressure-area isotherms .
Data Contradiction Analysis
Q. Why do studies report conflicting critical micelle concentrations (CMCs) for 1,2-Dipalmitoyl-sn-glycero-3-galloyl?
- Methodological Answer : CMC discrepancies arise from solvent polarity (chloroform vs. aqueous buffers) and temperature. Conduct pyrene fluorescence assays in PBS (pH 7.4) at 37°C for physiological relevance. Dynamic light scattering (DLS) validates micelle size (expected 10–20 nm). Note that galloyl’s phenolic hydroxyls increase hydrophilicity, lowering CMC vs. phosphatidylcholine analogs .
Q. How should researchers address variability in enzymatic hydrolysis rates across different batches of 1,2-Dipalmitoyl-sn-glycero-3-galloyl?
- Methodological Answer : Batch variability often stems from trace metal contaminants (e.g., Ca) or residual solvents. Pre-treat samples with Chelex-100 resin to remove metals. Standardize reaction conditions (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 8.0) and include internal controls (e.g., known PLA substrates). MALDI-TOF MS detects acyl chain heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
